3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H18ClFN2OS2 and its molecular weight is 457.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , with the molecular formula C23H18ClFN2OS2 and a molecular weight of 457.0 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Property | Value |
---|---|
Molecular Formula | C23H18ClFN2OS2 |
Molecular Weight | 457.0 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one |
Purity | Typically 95% |
Antibacterial Activity
The compound has shown promising antibacterial properties in various studies. Research indicates that it exhibits moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
In a study evaluating antibacterial efficacy, the compound demonstrated significant inhibition with IC50 values comparable to established antibiotics .
Enzyme Inhibition
Another notable biological activity of this compound is its ability to inhibit specific enzymes. Studies have identified it as a potent inhibitor of:
- Acetylcholinesterase (AChE) : Essential for neurotransmission; inhibition may suggest potential applications in treating Alzheimer's disease.
- Urease : Important in the treatment of urinary infections and gastric disorders.
The compound's IC50 values for AChE inhibition were reported at approximately 0.63 ± 0.001 µM, indicating strong efficacy .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cell lines through various pathways. Further research is required to elucidate its full potential and mechanisms of action.
Study 1: Antibacterial Efficacy
A recent study focused on synthesizing derivatives containing the benzothieno-pyrimidine core and evaluating their antibacterial properties. The results indicated that derivatives similar to our compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that the presence of the chlorophenyl group significantly enhanced antibacterial activity .
Study 2: Enzyme Inhibition Profile
In another investigation, the compound was subjected to enzyme inhibition assays against AChE and urease. The findings revealed that compounds with similar structural motifs had a high binding affinity for these enzymes. Docking studies confirmed favorable interactions between the compound and active site residues of AChE, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Study 3: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis. The research indicated that it affects multiple signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy .
Properties
Molecular Formula |
C23H18ClFN2OS2 |
---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H18ClFN2OS2/c24-15-8-10-17(11-9-15)27-22(28)20-18-6-1-2-7-19(18)30-21(20)26-23(27)29-13-14-4-3-5-16(25)12-14/h3-5,8-12H,1-2,6-7,13H2 |
InChI Key |
IHTIMBXTRHTLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)F |
Origin of Product |
United States |
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